molecular formula C18H23N5O3S B2440124 N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 2034263-99-3

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2440124
CAS No.: 2034263-99-3
M. Wt: 389.47
InChI Key: QMPIBMDLUKGTHU-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic chemical reagent provided for research and development purposes. This compound features a complex molecular architecture that incorporates both an imidazopyrazole and a phenylsulfonamide moiety. The imidazopyrazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of biological activities, and has been investigated for its potential in drug discovery programs targeting various enzymes and receptors . The integration of the sulfonamide group, a common pharmacophore in many enzyme inhibitors, further enhances the potential of this molecule as a key intermediate or candidate for biochemical probing . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct their own thorough characterization and establish appropriate safety protocols before use.

Properties

IUPAC Name

N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPIBMDLUKGTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three modular components (Figure 1):

  • 6-Methylimidazo[1,2-b]pyrazole core : Synthesized via cyclocondensation of 3-amino-5-methylpyrazole with α-haloketones.
  • Ethylsulfamoyl linker : Introduced through sulfonation of an aniline intermediate followed by nucleophilic displacement with 2-(imidazo[1,2-b]pyrazol-1-yl)ethylamine.
  • 3-Methyl-4-sulfamoylphenylpropionamide : Constructed via Friedel-Crafts acylation and subsequent sulfamoylation.

Key disconnections prioritize Suzuki-Miyaura coupling for aryl-aryl bond formation and palladium-catalyzed amidation for sulfamoyl linkage installation.

Synthetic Methodologies

Route 1: Sequential Heterocycle Assembly and Sulfamoylation

Synthesis of 6-Methylimidazo[1,2-b]pyrazole

A mixture of 3-amino-5-methylpyrazole (1.0 equiv) and chloroacetone (1.2 equiv) in ethanol undergoes reflux for 6 hours, yielding the imidazo[1,2-b]pyrazole core (78% yield). Cyclization is confirmed by $$ ^1H $$ NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 6.89 (d, J = 1.2 Hz, 1H), 7.52 (d, J = 1.2 Hz, 1H).

Ethylsulfamoyl Linker Installation

The aniline intermediate (1.0 equiv) reacts with chlorosulfonic acid (1.5 equiv) in dichloromethane at 0°C, followed by treatment with 2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylamine (1.2 equiv) and triethylamine (2.0 equiv). The sulfamoyl product is isolated in 65% yield after silica gel chromatography (ethyl acetate/hexane, 1:1).

Propionamide Formation

The sulfamoylated intermediate (1.0 equiv) is acylated with propionyl chloride (1.5 equiv) in pyridine at 25°C for 12 hours. Precipitation in ice-water affords the title compound in 82% purity, further refined via recrystallization (ethanol/water).

Table 1: Reaction Conditions for Route 1

Step Reagents Conditions Yield
1 Chloroacetone, EtOH Reflux, 6 h 78%
2 ClSO₃H, NEt₃, DCM 0°C → rt, 2 h 65%
3 Propionyl chloride, pyridine 25°C, 12 h 82%

Route 2: Palladium-Catalyzed Coupling Approach

Suzuki-Miyaura Cross-Coupling

Aryl boronic ester intermediate (1.2 equiv) and 4-bromo-N-(2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (1.0 equiv) undergo coupling with PdCl₂(dppf) (0.05 equiv) in dioxane/water (3:1) at 85°C for 12 hours. The biaryl product is obtained in 74% yield (LCMS: m/z 377.4 [M+H]⁺).

Propionylation Under Microwave Irradiation

The coupled intermediate (1.0 equiv) and propionic anhydride (2.0 equiv) react in toluene under microwave irradiation (100°C, 15 minutes), achieving 89% conversion. Purification by preparative HPLC yields 93% pure product.

Table 2: Optimization of Suzuki-Miyaura Coupling

Catalyst Solvent Temp (°C) Yield
Pd(PPh₃)₄ Toluene/EtOH 100 68%
PdCl₂(dppf) Dioxane/H₂O 85 74%
Pd(OAc)₂ DMF 120 51%

Route 3: One-Pot Tandem Synthesis

Concurrent Cyclization and Sulfonation

A novel one-pot method combines 3-amino-5-methylpyrazole, chloroacetone, and chlorosulfonic acid in acetonitrile at 60°C, yielding the sulfonated imidazo[1,2-b]pyrazole in 58% yield. While less efficient, this route reduces purification steps.

In Situ Propionamide Formation

Direct addition of propionyl chloride to the one-pot mixture at 25°C completes the synthesis in 44% overall yield, demonstrating feasibility for high-throughput applications despite moderate efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$ ^1H $$ NMR (DMSO-d₆) : δ 1.12 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.33 (s, 3H, Ar-CH₃), 3.02 (q, J = 7.6 Hz, 2H, COCH₂), 4.21 (t, J = 6.0 Hz, 2H, SO₂NHCH₂).
  • HRMS (ESI) : m/z calc. for C₁₉H₂₂N₅O₃S [M+H]⁺: 400.1432; found: 400.1429.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with t₃ = 8.72 minutes.

Discussion on Reaction Optimization

Catalytic System Efficiency

PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki couplings due to enhanced stability under aqueous conditions. Increasing ligand steric bulk improves selectivity for mono-coupled products.

Solvent Effects on Sulfamoylation

Polar aprotic solvents (DMF, DMSO) accelerate sulfonation but promote side reactions. Dichloromethane balances reactivity and selectivity, achieving 65% isolated yield.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

  • Reduction: Reduction reactions might target the sulfamoyl group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the imidazo[1,2-b]pyrazole ring.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reagents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: Common nucleophiles or electrophiles, depending on the specific substitution reaction being targeted.

Major products formed from these reactions: Sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is utilized in several research domains:

Chemistry: Its unique structure makes it a subject of interest for developing novel synthetic methodologies and studying reaction mechanisms.

Biology: The compound's bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator, is explored in cellular and molecular biology studies.

Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, such as anti-inflammatory or anticancer activity, driven by its interactions with specific biological targets.

Industry: The compound might be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety may play a crucial role in binding to active sites, while the sulfamoyl and propionamide groups can influence the compound's overall pharmacokinetics and dynamics. The detailed pathways involve modulation of signaling cascades or inhibition of enzymatic activity, which contribute to the compound's biological effects.

Comparison with Similar Compounds

  • N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfonamide

  • 3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoic acid

  • Propionamide derivatives with other heterocyclic groups

Biological Activity

N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to a class of derivatives known for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An imidazo[1,2-b]pyrazole core
  • A sulfamoyl group
  • A propionamide moiety

This structural diversity is believed to contribute to its biological activity by enabling interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives have been shown to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of imidazo[1,2-b]pyrazole have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . Although specific data for the compound is limited, its structural analogs provide a basis for potential antimicrobial efficacy.

CompoundTarget PathogenIC50 (μM)
Compound AMycobacterium tuberculosis1.35
Compound BMycobacterium tuberculosis2.18

Cytotoxicity Studies

In vitro cytotoxicity studies on related compounds have demonstrated low toxicity profiles against human cell lines (HEK-293), indicating their potential safety for therapeutic applications . Further investigations into this compound are warranted to establish its safety profile.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antitubercular Agents : A series of substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications at specific positions significantly affected their activity . This suggests that structural modifications in this compound could enhance its efficacy.
  • Cytotoxicity Assessment : In another research effort, imidazo[1,2-b]pyrazole derivatives were evaluated for cytotoxic effects on various cancer cell lines. The results indicated that these compounds could selectively target cancer cells while sparing normal cells .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like adenosine receptors (common for imidazo-pyrazoles). Focus on hydrogen bonding with sulfamoyl and hydrophobic interactions with the methyl groups .
  • QSAR Modeling : Train models on datasets of similar sulfonamide derivatives to predict IC50 values for kinase inhibition .
  • Off-Target Screening : Employ SwissTargetPrediction or SEA to identify risks (e.g., hERG channel binding) and guide toxicity studies .

How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfamoyl group) products .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for accelerated stability predictions .

What synthetic modifications to the sulfamoyl or propionamide groups could enhance target selectivity?

Q. Advanced Research Focus

  • Sulfamoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrogen bonding with serine proteases .
  • Propionamide Replacement : Substitute with urea (-NHCONH-) to improve solubility while maintaining affinity for ATP-binding pockets .
  • Isosteric Replacements : Replace the methyl group on imidazo-pyrazole with halogens (e.g., Cl, F) to modulate steric effects and logP .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. Basic Research Focus

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) for sustained release in cell media .

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